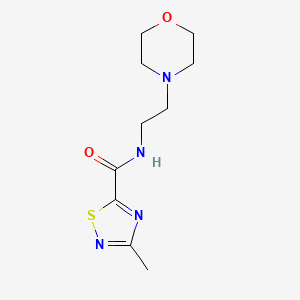

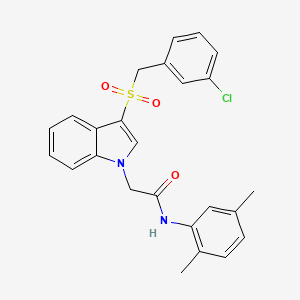

![molecular formula C13H14N4O2S B2525762 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide CAS No. 449745-77-1](/img/structure/B2525762.png)

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide" is a derivative of pyrimidine, which is a biologically significant molecule due to its presence in nucleic acids. The research on pyrimidine derivatives, such as the ones mentioned in the provided papers, often focuses on their potential pharmaceutical applications, including antimicrobial and antiviral activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various chemical reactions. For instance, the synthesis of 5-acylamino-4-amino-6-arylsulfanylpyrimidines is achieved by reacting 3-arylsulfanyl-2-acylamino-3-chloroacrylonitriles with benzamidine, as described in one of the studies . This method provides a route to create a range of pyrimidine derivatives, which can be further modified to produce purine bases, indicating the versatility of the synthetic approaches for these compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In one study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, revealing the presence of hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) . These motifs are significant as they mimic the binding mode of carboxylate anions, which is common in 2-aminopyrimidine interactions.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can lead to the formation of various intermolecular and intramolecular hydrogen bonds, which are essential for the stability and biological activity of these compounds. For example, the vibrational spectroscopic study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide revealed the presence of strong stable hydrogen-bonded N-H...N intermolecular interactions and weaker intramolecular interactions such as C-H...O and N-H...O .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, provide insights into the equilibrium geometry, hydrogen bonding, and vibrational wavenumbers of these compounds . The presence of electronegative substituents, such as a chlorine atom, can lead to changes in geometry and influence the intermolecular contacts within the crystal structure.

Applications De Recherche Scientifique

Pyrimidine Derivatives in Scientific Research

Biological Monitoring and Toxicity Studies Pyrimidine derivatives are utilized in various biological studies and toxicity assessments. For instance, pirimicarb, a pyrimidine-based insecticide, undergoes metabolic processing in mammals leading to specific hydroxypyrimidine metabolites detectable in human urine, indicating exposure levels and potential toxicological effects (Hardt, Appl, & Angerer, 1999).

Antibacterial Applications Sulfadiazine, a sulfanilamide (which is structurally related to pyrimidine through its sulfonamide group), demonstrates the importance of pyrimidine analogs in antibacterial treatments. It highlights the efficacy of such compounds against various bacterial infections, reflecting the potential of related compounds in antimicrobial applications (Finland, Strauss, & Peterson, 1941).

Metabolic Pathway Insights Research into the metabolism of compounds like cimetidine (not a pyrimidine derivative but relevant for understanding drug metabolism and effects) can offer insights into how pyrimidine derivatives might be metabolized and affect human health. For example, the study of cimetidine's effects on the oxidative metabolism of estradiol sheds light on drug interactions at the metabolic level, which could be pertinent when considering the metabolic pathways of pyrimidine derivatives (Galbraith & Michnovicz, 1989).

Orientations Futures

The future directions for “2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide” and similar compounds could involve further exploration of their potential applications. For instance, a new class of anti-tubercular agents has been discovered, and there are prospects for their further structural modification .

Propriétés

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c14-10-6-11(18)17-13(16-10)20-8-12(19)15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,19)(H3,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMIHVQCGCEMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

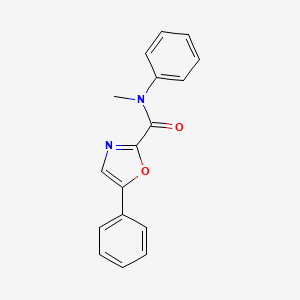

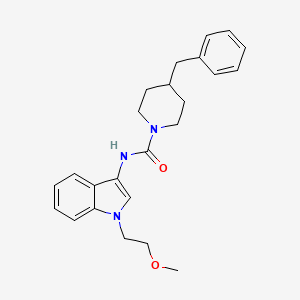

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)

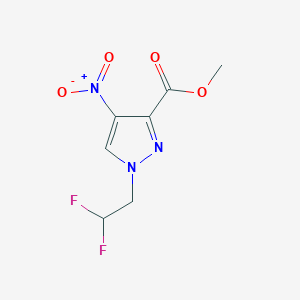

![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)

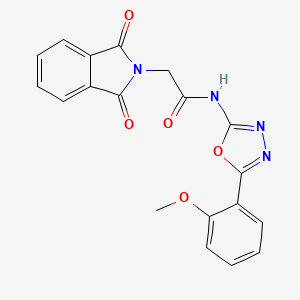

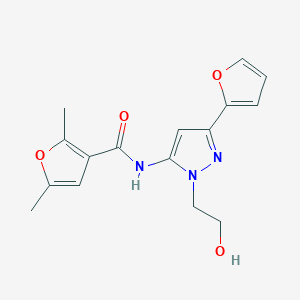

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)

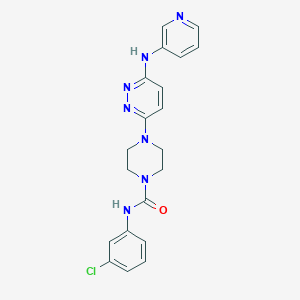

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2525695.png)

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)